

Application Note: Analysis of Shmt-IN-1 Induced Apoptosis by Flow Cytometry

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Compound of Interest

Compound Name: *Shmt-IN-1*

Cat. No.: *B8103491*

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Introduction

Shmt-IN-1 is a potent inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancer cells.[1][2] By inhibiting SHMT, **Shmt-IN-1** disrupts the supply of essential building blocks for DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[3][4] This application note provides a detailed protocol for the analysis of apoptosis induced by **Shmt-IN-1** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: **Shmt-IN-1** targets the cytosolic (SHMT1) and/or mitochondrial (SHMT2) isoforms of the enzyme, which catalyze the conversion of serine to glycine and provide one-carbon units for various biosynthetic pathways.[1] Inhibition of SHMT leads to a depletion of nucleotide precursors, resulting in uracil misincorporation into DNA and the activation of p53-dependent apoptotic pathways.[3] This disruption of cellular metabolism makes SHMT inhibitors a promising class of anti-cancer therapeutics.

Data Presentation

The following tables summarize representative quantitative data on apoptosis induced by SHMT inhibitors in cancer cell lines. While specific data for **Shmt-IN-1** is not publicly available,

the data presented for other potent SHMT inhibitors such as SHIN1 serves as a strong proxy for the expected effects.

Table 1: Apoptosis Induction by SHMT Inhibitor (SHIN1) in Bladder Cancer Cells

Treatment	Concentration (μM)	% Apoptotic Cells (Annexin V+)	Fold Change vs. Control
Control (DMSO)	-	5.2 ± 0.8	1.0
SHIN1	10	25.8 ± 2.1	4.96
SHIN1	20	48.3 ± 3.5	9.29

Data is representative and compiled from studies on SHMT inhibitors.[4] The percentage of apoptotic cells was determined by Annexin V staining and flow cytometry after 48 hours of treatment.

Table 2: Cell Viability of Cancer Cell Lines Treated with a SHMT Inhibitor

Cell Line	IC50 (μM)
A549 (Lung Carcinoma)	15.7
HCT116 (Colon Carcinoma)	8.9
MCF7 (Breast Adenocarcinoma)	21.3

IC50 values represent the concentration of the SHMT inhibitor required to inhibit cell growth by 50% after 72 hours of treatment, as determined by a standard cell viability assay.

Experimental Protocols

I. Cell Culture and Treatment with Shmt-IN-1

- Cell Seeding: Seed the cancer cell line of interest (e.g., A549, HCT116) in a 6-well plate at a density of 2×10^5 cells/well in 2 mL of complete growth medium.

- Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Drug Preparation: Prepare a stock solution of **Shmt-IN-1** in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1% (v/v) in all wells, including the vehicle control.
- Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of **Shmt-IN-1**. Include a vehicle control (medium with DMSO only).
- Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Treated and control cells from the previous protocol
- Flow cytometer

Procedure:

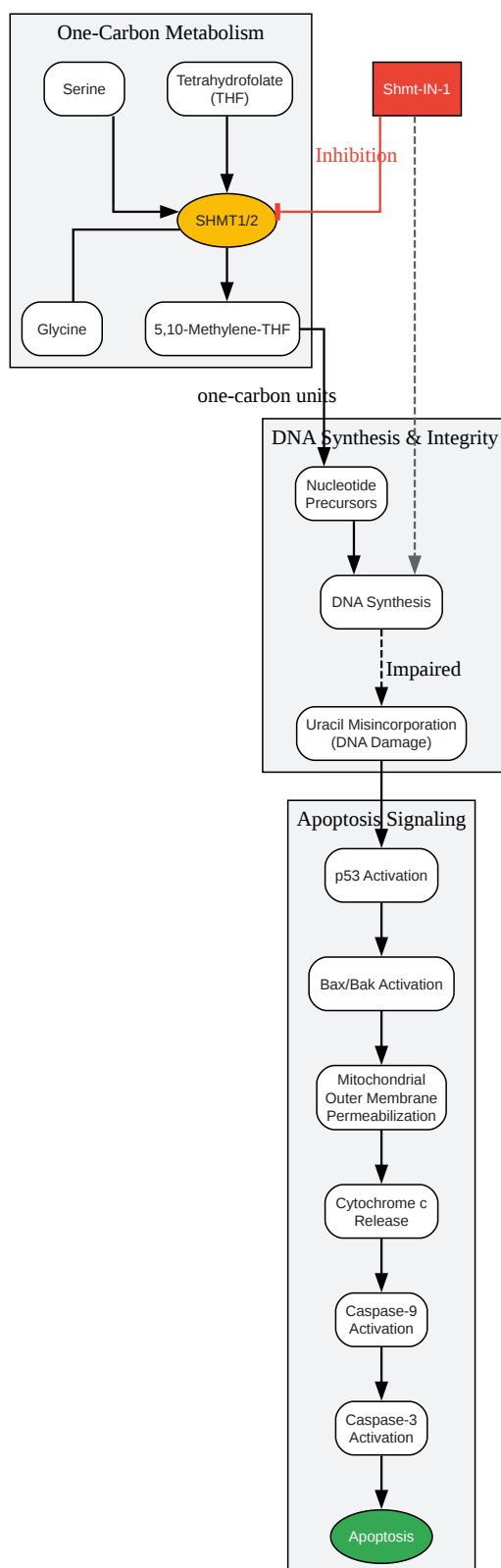
- Cell Harvesting:
 - For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
 - Wash the adherent cells once with PBS.
 - Trypsinize the cells and then neutralize the trypsin with complete medium.
 - Combine the trypsinized cells with the collected culture medium.
 - For suspension cells, simply collect the cells by centrifugation.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour of staining.
 - Use appropriate controls for setting compensation and gates:
 - Unstained cells
 - Cells stained with Annexin V-FITC only

- Cells stained with PI only

Data Interpretation:

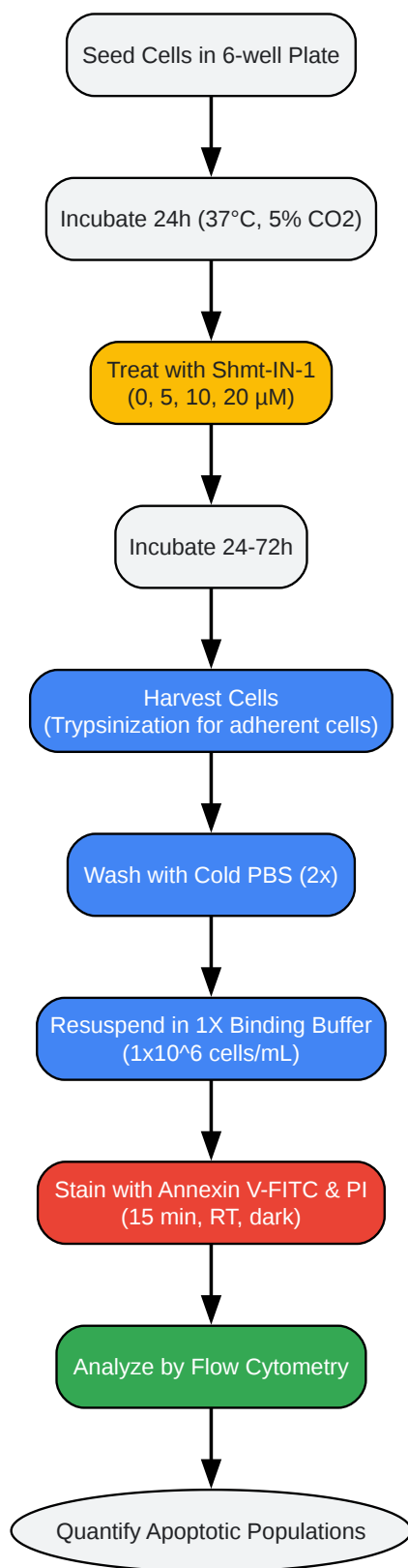
- Annexin V- / PI- (Lower Left Quadrant): Live cells
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Mandatory Visualization



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Caption: Signaling pathway of **Shmt-IN-1**-induced apoptosis.



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Caption: Experimental workflow for flow cytometry analysis.

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